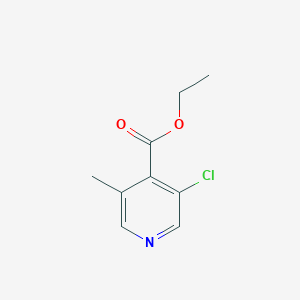
Ethyl 3-chloro-5-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-methylisonicotinate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methylpyridine-4-carboxylate typically involves the chlorination of 5-methylpyridine-4-carboxylic acid, followed by esterification. One common method includes:
Chlorination: 5-methylpyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-5-methylpyridine-4-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form ethyl 3-chloro-5-methylpyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloro-5-methylpyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.
Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-chloro-5-methylisonicotinate is recognized for its potential as a lead compound in drug development. Its unique structural features allow for interactions with biological systems, making it a candidate for targeting various diseases.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values of approximately 45 µM and 50 µM respectively. Normal cells showed significantly higher IC₅₀ values (>100 µM), indicating a favorable therapeutic index.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 45 ± 2.3 |
| MCF-7 (breast cancer) | 50 ± 1.8 |
| NIH/3T3 (normal fibroblast) | >100 |
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit serine proteases, showing moderate inhibitory activity with an IC value of approximately 60 µM against specific targets.
Agricultural Chemicals
This compound also holds potential in agricultural applications, particularly as a pesticide or herbicide.
Insecticidal Properties
Research indicates that the compound can act as an insect repellent or attractant, enhancing pest management strategies. Its efficacy in controlling pest populations can be attributed to its ability to disrupt normal behavior patterns in insects.
Synthetic Pathways
Several synthetic routes have been developed for the preparation of this compound, often involving the reaction of isonicotinic acid derivatives with ethyl chloroacetate under basic conditions. These methods are crucial for producing the compound at scale for research and commercial applications.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Ethyl 3-chloro-5-methylisonicotinate can be compared with other pyridine derivatives such as:
Ethyl 2-chloro-3-methylpyridine-4-carboxylate: Similar structure but with chlorine at the 2-position.
Ethyl 3-chloro-4-methylpyridine-5-carboxylate: Chlorine and methyl groups are interchanged.
Ethyl 3-bromo-5-methylpyridine-4-carboxylate: Bromine instead of chlorine at the 3-position.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 3-chloro-5-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3 |
InChI Key |
RQWYXJYACVZHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













